molecular formula C19H16N2O3 B8561154 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

Cat. No.: B8561154
M. Wt: 320.3 g/mol
InChI Key: IIPUXHBGINOLKK-UHFFFAOYSA-N
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Description

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is an organic compound with a complex structure that includes a benzamide core, a hydroxy group, and a phenylmethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzamide Core: This step involves the reaction of 3-pyridinylamine with a suitable benzoyl chloride derivative under basic conditions to form the benzamide core.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.

    Etherification: The phenylmethyl ether linkage is formed by reacting the hydroxy-substituted benzamide with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylmethyl ether linkage can be cleaved under acidic or basic conditions to yield the corresponding phenol and benzyl alcohol.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of phenol and benzyl alcohol.

Scientific Research Applications

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The phenylmethyl ether linkage may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-5-nitrobenzamide: Similar structure but with a nitro group instead of a phenylmethyl ether linkage.

    3-hydroxy-2-pyridinylbenzamide: Lacks the phenylmethyl ether linkage but has a similar core structure.

    5-hydroxy-2-(phenylmethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide.

Uniqueness

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the phenylmethyl ether linkage, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

5-hydroxy-2-phenylmethoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C19H16N2O3/c22-16-8-9-18(24-13-14-5-2-1-3-6-14)17(11-16)19(23)21-15-7-4-10-20-12-15/h1-12,22H,13H2,(H,21,23)

InChI Key

IIPUXHBGINOLKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)C(=O)NC3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Oxalyl chloride (1.08 ml, 12.28 mmol) was added to a mixture of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid (1 g, 4.09 mmol) dissolved in dichloromethane. The mixture was stirred for 2 h, and then concentrated. The residue was dissolved in dichloromethane, and then added to a mixture of pyridin-3-amine (0.39 g, 4.09 mmol) and triethylamine (1.14 ml, 8.19 mmol) in dichloromethane. The mixture was stirred at 40° C. for 3 h. The mixture was filtered, and the filtrate was added to water (10 ml) and extracted with ethyl acetate (30 ml). The organic phase was concentrated to yield the title compound as a crude solid product. 0.72 g.
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1.08 mL
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1 g
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0.39 g
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1.14 mL
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Synthesis routes and methods II

Procedure details

Solid HOBT (552 mg, 3.60 mmol) was added in one charge to a stirred solution of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 38; 800 mg, 3.28 mmol), 3-pyridinamine (339 mg, 3.60 mmol) and EDC (691 mg, 3.60 mmol) in DMF (30 mL) at room temp. The reaction mixture was stirred at room temperature for 4 h. After 4 h, water was added to the reaction mixture. The reaction mixture was filtered and the residue was washed with ethyl acetate to yield the title compound as a white solid. 500 mg.
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552 mg
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800 mg
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339 mg
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691 mg
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30 mL
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Synthesis routes and methods III

Procedure details

3-Pyridinamine (2.20 g, 23.42 mmol) was added to a stirred solution of 5-hydroxy-2-[(phenylmethyl)oxy]benzoic acid (may be prepared as described in Description 76; 5.2 g, 21.29 mmol), HOBT (3.59 g, 23.4 mmol) and EDC (4.49 g, 23.42 mmol) in dimethylformamide (100 ml) at room temperature. The reaction mixture was stirred at 25° C. overnight. Water was added, the solid was filtered and washed with ethyl acetate to yield the title compound as a white solid. 3.7 g.
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2.2 g
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5.2 g
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3.59 g
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4.49 g
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100 mL
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